Benserazide, (S)-

Description

Historical Context of Peripheral Aromatic L-Amino Acid Decarboxylase Inhibitor Research

The development of peripheral Aromatic L-Amino Acid Decarboxylase (AADC) inhibitors is intrinsically linked to the advent of Levodopa (B1675098) (L-DOPA) as a cornerstone therapy for Parkinson's disease. taylorandfrancis.com Levodopa, the metabolic precursor to dopamine (B1211576), can cross the blood-brain barrier to replenish the depleted dopamine stores in the brains of Parkinson's patients. wikipedia.org However, when administered alone, a significant portion of L-DOPA is rapidly converted to dopamine in peripheral tissues by the AADC enzyme. wikipedia.orgwikipedia.org

This peripheral conversion had two major drawbacks. Firstly, it led to a host of side effects, such as nausea, vomiting, and cardiac arrhythmias, due to high levels of dopamine outside the central nervous system. wikipedia.orgdrugbank.com Secondly, it drastically reduced the amount of L-DOPA that could reach the brain, necessitating the use of very high doses to achieve a therapeutic effect. taylorandfrancis.com

This clinical challenge spurred research into substances that could selectively inhibit AADC in the periphery without affecting the enzyme's activity within the brain. The ideal inhibitor would be a molecule that could not itself cross the blood-brain barrier. wikipedia.org This research led to the development of two key compounds: Carbidopa and Benserazide (B1668006). wikipedia.org By co-administering these inhibitors with L-DOPA, the peripheral decarboxylation of L-DOPA is blocked, allowing more of the precursor drug to enter the central nervous system. wikipedia.orgdrugbank.com This strategy significantly increased the central bioavailability of L-DOPA, which in turn allowed for a substantial reduction in the required dose and minimized peripheral side effects. taylorandfrancis.comwikipedia.org

Rationale for (S)-Enantiomer Specific Research Focus

Benserazide is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers: (S)-Benserazide and (R)-Benserazide. wikipedia.org The commercially available drug is typically a 1:1 mixture of these two enantiomers, known as a racemate or (RS)-Benserazide. wikipedia.org

In pharmacology, it is a well-established principle that the biological activity of chiral drugs often resides in only one of the enantiomers, a concept known as stereoselectivity. The more active enantiomer is termed the "eutomer," while the less active one is the "distomer." The distomer may be completely inactive, less active, or may even mediate different, sometimes undesirable, effects.

The specific research focus on the (S)-enantiomer of Benserazide stems from this principle. The (S)- form, also identified as L-Serine, 2-((2,3,4-trihydroxyphenyl)methyl)hydrazide, is understood to be the eutomer—the enantiomer responsible for the potent inhibition of the Aromatic L-Amino Acid Decarboxylase (AADC) enzyme. ncats.io By isolating and studying the (S)-enantiomer, researchers can elucidate the precise molecular interactions between the active compound and the enzyme's active site, characterize its specific pharmacological and pharmacokinetic profiles, and investigate its potential activities without the confounding presence of the less active (R)-enantiomer. This targeted approach is fundamental for refining drug design and understanding the compound's full therapeutic capabilities.

Overview of Benserazide, (S)- in Preclinical Investigative Paradigms

In preclinical research, Benserazide is utilized as a tool to investigate a range of biological processes, often beyond its established role in Parkinson's disease therapy. These studies in cellular and animal models have revealed novel activities and important considerations for its experimental use.

Neuroprotective and Immunomodulatory Effects in Ischemic Stroke

Recent research has demonstrated a neuroprotective and anti-inflammatory role for Benserazide in experimental models of ischemic stroke. nih.gov In both in vitro and in vivo mouse models of focal cerebral ischemia, Benserazide administration was shown to significantly alter the post-stroke immune response. nih.gov Key findings from these studies include the attenuation of neutrophil extracellular trap formation (NETosis), protection of human neurons from activated neutrophils, and a shift in macrophage polarization towards an anti-inflammatory M2 phenotype. nih.gov In animal models, peripheral administration of Benserazide led to reduced neutrophil infiltration into the brain and improved behavioral outcomes post-stroke. nih.gov

| Experimental Model | Key Finding | Observed Effect of Benserazide |

|---|---|---|

| Isolated Human Neutrophils | NETosis Attenuation | Significantly attenuated PMA-induced NETosis. nih.gov |

| SH-SY5Y and iPSC-derived Human Cortical Neurons | Neuroprotection | Protected neurons when challenged with activated neutrophils. nih.gov |

| LPS-Stimulated Macrophages | Immunomodulation | Promoted polarization towards an M2-phenotype. nih.gov |

| Mouse Model of Focal Cerebral Ischemia | Neuroinflammation Reduction | Significantly attenuated neutrophil infiltration into the brain. nih.gov |

| Mouse Model of Focal Cerebral Ischemia | Functional Recovery | Improved behavioral outcomes post-stroke. nih.gov |

Modulation of Central AADC Activity

While Benserazide is classified as a peripheral AADC inhibitor due to its general inability to cross the blood-brain barrier at therapeutic doses, preclinical studies in rats have revealed that it can penetrate the central nervous system at higher concentrations often used in experimental settings. nih.govnih.gov This has significant implications for the design and interpretation of animal research. Studies using 6-hydroxydopamine (6-OHDA)-lesioned rats, a model for Parkinson's disease, found that Benserazide dose-dependently inhibited AADC activity in the striatum. nih.gov While lower doses did not prevent the L-DOPA-induced increase in extracellular dopamine, a high dose (50 mg/kg) did, demonstrating a central effect. nih.gov This central activity can alter the metabolism of exogenous L-DOPA, a critical factor for researchers to consider when using Benserazide in experimental paradigms. nih.govnih.gov

| Benserazide Dose (in 6-OHDA-lesioned rats) | Effect on Striatal AADC Activity | Effect on Time to Peak Extracellular Dopamine (after L-DOPA) |

|---|---|---|

| 5 mg/kg | No significant decrease | Prolonged |

| 10 mg/kg | Significant decrease nih.gov | Prolonged nih.gov |

| 50 mg/kg | Significant decrease nih.govnih.gov | Prolonged; prevented L-DOPA-induced increase nih.govnih.gov |

Suppression of Pathological α-Synuclein Propagation

The aggregation and cell-to-cell propagation of the protein α-synuclein is a key pathological feature of synucleinopathies like Parkinson's disease. nih.govpreprints.orgnih.gov Preclinical research in a wild-type mouse model investigated the effect of L-DOPA/Benserazide co-administration on this process. The study involved injecting synthetic α-synuclein fibrils into the mouse striatum to seed pathology. Results showed that oral administration of L-DOPA with Benserazide significantly reduced the subsequent accumulation of pathological, phosphorylated α-synuclein in the substantia nigra. nih.gov This finding was the first to suggest that the combination therapy may have a disease-modifying effect by suppressing the aggregation and/or propagation of this key pathological protein in vivo. nih.gov

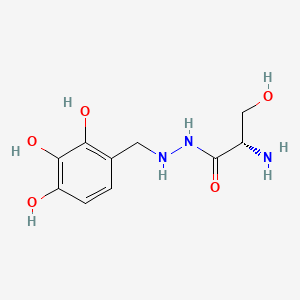

Structure

3D Structure

Properties

CAS No. |

26652-10-8 |

|---|---|

Molecular Formula |

C10H15N3O5 |

Molecular Weight |

257.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide |

InChI |

InChI=1S/C10H15N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-2,6,12,14-17H,3-4,11H2,(H,13,18)/t6-/m0/s1 |

InChI Key |

BNQDCRGUHNALGH-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1CNNC(=O)[C@H](CO)N)O)O)O |

Canonical SMILES |

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Development of Benserazide, S

Chiral Synthesis Methodologies for (S)-Benserazide

The synthesis of the enantiomerically pure (S)-benserazide is crucial for its therapeutic application. Methodologies have been developed to selectively produce this isomer, avoiding the presence of the (R)-enantiomer.

Enantioselective Synthesis Pathways and Procedures

The synthesis of (S)-benserazide can be achieved through enantioselective pathways that ensure the desired stereochemistry. One common approach involves the use of a chiral precursor, such as (S)-2-amino-3-hydroxypropanehydrazide dihydrochloride. nih.govrsc.org This key intermediate can be synthesized from L-serine, a naturally occurring amino acid, thereby establishing the (S)-configuration early in the synthetic sequence.

A general synthetic route involves the condensation of (S)-2-amino-3-hydroxypropanehydrazide with 2,3,4-trihydroxybenzaldehyde. googleapis.comnih.gov This reaction forms a hydrazone intermediate, which is then reduced to yield benserazide (B1668006). The reduction step, often carried out using catalytic hydrogenation (e.g., with Pd/C), typically does not affect the chiral center, thus preserving the (S)-stereochemistry. googleapis.com

Conventional methods for separating enantiomers, such as chiral high-performance liquid chromatography (HPLC), can also be employed to resolve a racemic mixture of benserazide. google.com Another strategy involves reacting the racemic mixture with an optically active compound to form diastereomers, which can then be separated by conventional techniques like crystallization, followed by the removal of the chiral auxiliary. google.com

Comparative Analysis of (R)- and (S)-Benserazide Production

The production of individual (R)- and (S)-enantiomers of benserazide allows for a comparative evaluation of their biological activities. Syntheses for both enantiomers have been developed to support such studies. nih.gov The racemic mixture, (R,S)-benserazide, can be prepared by mixing equal amounts of the pure (R)- and (S)-enantiomers. nih.gov

Studies comparing the efficacy of the racemate with the individual enantiomers have been conducted to determine the optimal form for therapeutic development. nih.govresearchgate.net In some biological systems, no significant differences in the efficacious response have been observed between the racemic mixture and the individual enantiomers. nih.govresearchgate.net

Development of Benserazide, (S)- Derivatives and Analogues for Research Purposes

To explore and enhance the therapeutic potential of benserazide, researchers have synthesized various derivatives and analogues. These modifications aim to understand the molecule's mechanism of action and improve its properties.

Structure-Activity Relationship (SAR) Studies in Synthetic Modifications

Structure-activity relationship (SAR) studies are crucial for identifying the key chemical moieties of benserazide responsible for its biological activity. By systematically modifying different parts of the molecule, researchers can determine their impact on efficacy.

For instance, SAR studies on benserazide analogues as PilB inhibitors revealed that the bis-hydroxyl groups on the ortho position of the aryl ring, a rigid imine, and the substitution of the serine moiety with a thiol group led to a significant improvement in potency. nih.govrsc.orgrsc.org Specifically, the 2,3,4-trihydroxybenzyl group has been identified as a critical pharmacophore for the inhibitory activity against certain enzymes. nih.gov

Further studies have explored replacing the serine fragment with other amino acids like glycine, tyrosine, and cysteine to understand the importance of this moiety for the compound's inhibitory activity. mdpi.comnih.govresearchgate.netresearchgate.net The introduction of different substituents on the aryl ring has also been investigated to understand the influence of electronic effects on the molecule's activity. mdpi.comnih.gov

Table 1: SAR Findings for Benserazide Analogues as PilB Inhibitors nih.govrsc.orgrsc.org

| Modification | Impact on Potency |

| Bis-hydroxyl groups at ortho position of aryl ring | Marked improvement |

| Rigid imine moiety | Marked improvement |

| Exchange of serine for a thiol | Marked improvement |

| Methylation of hydroxyl moieties | Deleterious effect |

| Exchange of para-hydroxy for a second ortho-hydroxy | High potency |

Design and Synthesis of Benserazide Conjugates as Codrugs

To improve the physicochemical properties and delivery of benserazide, it has been conjugated with other molecules to form codrugs. A notable example is the synthesis of L-Dopa/benserazide conjugates. researchgate.netingentaconnect.commdpi.comeurekaselect.comresearchgate.net In these codrugs, L-Dopa and benserazide are covalently linked, often through spacers like carbonyl or oxalyl groups. researchgate.netingentaconnect.commdpi.com

These conjugates are designed to be stable under certain physiological conditions but to be cleaved enzymatically in the body to release the individual active drugs. ingentaconnect.comeurekaselect.comresearchgate.net This approach can lead to improved lipophilicity compared to the parent drugs. researchgate.netingentaconnect.comeurekaselect.comresearchgate.net

Industrial Scale Synthesis Considerations and Process Optimization for Benserazide, (S)-

The transition from laboratory-scale synthesis to industrial production of (S)-benserazide requires careful consideration of process optimization to ensure efficiency, cost-effectiveness, and stability of the final product.

Several challenges arise in the large-scale synthesis of benserazide, including its instability under certain conditions. For example, benserazide can be unstable in solvents like methanol (B129727) and ethanol, potentially converting to a dimer impurity. googleapis.com This necessitates the development of improved and stable manufacturing processes.

One approach to enhance stability in fixed-dose combination tablets with levodopa (B1675098) is to granulate the two active ingredients separately. pharmaexcipients.com Wet granulation can be used for levodopa, while dry granulation is employed for benserazide to prevent moisture-induced degradation. pharmaexcipients.com

The hydrogenation step in the synthesis is also a critical point for industrial scale-up. The solvent amount and reaction time need to be optimized for large-scale production. googleapis.com The use of fixed-bed hydrogenation equipment has been proposed to enable continuous production and avoid product degradation from prolonged contact with the catalyst. google.com

Furthermore, the development of stable crystalline polymorphic forms of benserazide hydrochloride is important for pharmaceutical formulation. googleapis.com Research has focused on identifying and preparing novel, stable polymorphs to ensure the quality and shelf-life of the drug product. googleapis.comgoogleapis.com

Pharmacokinetic Profiles and Biotransformation Pathways of Benserazide, S in Preclinical Models

Absorption and Distribution Studies of Benserazide (B1668006), (S)- in Animal Models

Following oral administration, Benserazide is readily absorbed from the gastrointestinal tract. Studies in preclinical species have characterized its absorption rate and subsequent distribution into systemic circulation and tissues.

In Beagle dogs, pharmacokinetic analysis following intragastric administration revealed detectable plasma concentrations of Benserazide. researchgate.net The peak plasma concentration (Cmax) was reached at approximately 0.75 hours, indicating relatively rapid absorption. researchgate.net A study in rats demonstrated that the co-administration of Benserazide with Levodopa (B1675098) resulted in significantly higher plasma and brain concentrations of Levodopa, underscoring Benserazide's intended peripheral mechanism of action. nih.gov

While Benserazide is designed to act peripherally, some studies indicate that at higher concentrations, it may cross the blood-brain barrier in animal models. In rats, intraperitoneal administration of Benserazide at a concentration of 50 mg/kg led to a decrease in striatal decarboxylase activity, suggesting its presence in the central nervous system at this level. researchgate.netnih.gov However, at lower concentrations (10 mg/kg), its effects were primarily observed in the periphery. researchgate.netnih.gov Further research in rats using site-specific, in-situ ligated intestinal loops has been conducted to explore the differential absorption characteristics in various segments of the intestine, such as the duodenum, jejunum, ileum, and colon. nih.gov

Below is a summary of key pharmacokinetic parameters for Benserazide observed in a study with Beagle dogs.

| Parameter | Value (Mean ± SD) | Unit |

| Tmax | 0.75 ± 0.00 | h |

| Cmax | 0.02 ± 0.01 | µg/mL |

| t1/2(β) | 2.28 ± 0.57 | h |

| AUC0-∞ | 0.04 ± 0.01 | h·µg/mL |

| MRT | 2.61 ± 0.39 | h |

| Data derived from a study in Beagle dogs following intragastric administration. researchgate.net |

Metabolism and Biotransformation of Benserazide, (S)-

Benserazide undergoes extensive and rapid metabolism, primarily in the gastrointestinal tract and liver. It functions as a prodrug, being converted into its active form, which is responsible for the inhibition of aromatic L-amino acid decarboxylase (AADC).

The principal metabolic pathway for Benserazide is hydrolysis. This biotransformation cleaves the molecule into two main components: L-serine and the active metabolite, 2,3,4-trihydroxybenzylhydrazine, also known as Ro 04-5127. openbiochemistryjournal.com Research indicates that Benserazide is almost completely metabolized to these products before it reaches arterial circulation. openbiochemistryjournal.com Ro 04-5127 is the primary agent responsible for the therapeutic effect of inhibiting peripheral DOPA decarboxylase. researchgate.netebi.ac.uk In preclinical studies using rats, the kinetics of both Benserazide and Ro 04-5127 have been characterized to understand their interaction and combined effect. nih.gov The metabolite Ro 04-5127 has also been shown in preclinical models to inhibit cystathionine (B15957) β-synthase (CBS) activity and suppress colon cancer cell proliferation. nih.gov

The conversion of Benserazide to Ro 04-5127 occurs via hydrolysis of the amide bond linking the seryl group to the trihydroxybenzylhydrazine moiety. While specific enzymes are not always detailed, this reaction is characteristic of hydrolase enzymes present in the gut and liver. drugbank.com This metabolic step is crucial as Ro 04-5127 is the active inhibitor of AADC. researchgate.netebi.ac.uk The inhibition of AADC by Ro 04-5127 is a competitive mechanism. researchgate.netnih.gov Further metabolism of Ro 04-5127 may occur, but it is considered the primary active entity. The enzymes involved in the broader biotransformation of xenobiotics, such as Cytochrome P450 (CYP) enzymes, are central to Phase I metabolic reactions (functionalization), while enzymes like UDP-Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) are involved in Phase II reactions (conjugation), which increase water solubility for excretion. longdom.orgtaylorandfrancis.com

Excretion Kinetics of Benserazide, (S)- and its Metabolites in Preclinical Species

Following its extensive metabolism, the byproducts of Benserazide are eliminated from the body through renal and fecal routes. Studies utilizing radiolabelled compounds have traced the excretion pathways in preclinical models, providing insights into the clearance of the drug and its metabolites.

The elimination of Benserazide is almost entirely dependent on its metabolism. drugbank.com The resulting metabolites are predominantly excreted in the urine. Data from studies involving 14C-labeled Benserazide show that approximately 64% of the metabolites are excreted via the kidneys, with a smaller portion, around 24%, being eliminated in the feces. drugbank.com The excretion process is relatively rapid.

While specific excretion balance studies in rats or dogs were not detailed in the provided search results, the general principles of xenobiotic excretion involve the elimination of hydrophilic metabolites through urine and less soluble compounds through feces, often following biliary excretion. nih.gov

Compartmental Modeling of Benserazide, (S)- Pharmacokinetics in Animal Studies

To better understand and predict the behavior of Benserazide and its active metabolite in the body, pharmacokinetic (PK) modeling is employed. Compartmental models are mathematical tools used to describe the time course of drug concentration in different parts of the body.

A study in male Wistar rats was the first to describe the kinetics of both Benserazide and its active metabolite, Ro 04-5127, using a compartmental model. researchgate.netnih.gov This model provided a mechanistic view of the pharmacokinetic interaction. ebi.ac.uk

The model structure consisted of:

A gastrointestinal compartment for the absorption of Benserazide.

A central and a peripheral compartment for Benserazide distribution.

A gastrointestinal compartment for the absorption of Ro 04-5127.

A central and a peripheral compartment for the distribution of Ro 04-5127. ebi.ac.uk

Preclinical Pharmacological Investigations of Benserazide, S

Neuropharmacological Research of Benserazide (B1668006), (S)- in Animal Models

Effects on Dopaminergic Systems in Lesion-Induced Parkinsonism Models

The primary neuropharmacological application of benserazide is to inhibit the peripheral decarboxylation of levodopa (B1675098) (L-DOPA) to dopamine (B1211576), thereby increasing the central nervous system availability of L-DOPA for conversion to dopamine. In animal models of Parkinson's disease, typically induced by neurotoxins like 6-hydroxydopamine (6-OHDA), the combination of L-DOPA and benserazide is used to study effects on motor symptoms and treatment-related complications.

In 6-OHDA-lesioned rat models, intermittent administration of L-DOPA is known to induce dyskinesia. Studies have explored novel delivery systems, such as levodopa/benserazide loaded microspheres (LBM), to provide continuous dopaminergic stimulation. Research has shown that LBM treatment can prevent the development of L-DOPA-induced dyskinesia in these rat models. nih.govnih.gov This effect is associated with the prevention of molecular changes in the striatum, specifically the inactivation of signaling pathways like DR1/PKA/P-tau and the prevention of the over-expression of the D1R/Shp-2/ERK1/2 signaling pathway. nih.govnih.gov While these studies primarily investigate the effects of the combination therapy aimed at optimizing L-DOPA delivery, they underscore the essential role of benserazide in enabling the central action of L-DOPA in these parkinsonism models.

Neuroprotective Effects in Experimental Ischemic Stroke Models

Recent preclinical studies have highlighted a potential neuroprotective role for benserazide in the context of ischemic stroke. helsinki.finih.govnih.gov In vivo research using mouse models of focal cerebral ischemia demonstrated that peripheral administration of benserazide provides significant neuroprotective and anti-inflammatory effects. helsinki.finih.gov

Key findings from these experimental stroke models include:

Reduced Infarct Volume: Benserazide treatment significantly attenuated the infarct volume in mouse models of both permanent and transient middle cerebral artery occlusion. nih.gov

Anti-inflammatory Action: The compound was shown to alter the post-stroke immune response. It significantly attenuated the infiltration of neutrophils into the brain parenchyma, a key event in the inflammatory cascade that exacerbates ischemic damage. helsinki.finih.gov

Modulation of Microglia/Macrophages: Benserazide influenced the phenotype of microglia and macrophages, potentially polarizing them towards a more anti-inflammatory M2 phenotype. helsinki.finih.gov

Improved Functional Recovery: The neuroprotective and anti-inflammatory effects translated into improved behavioral outcomes post-stroke in the animal models. helsinki.finih.gov

These findings suggest that benserazide's therapeutic potential may extend to acute brain injuries like ischemic stroke by modulating the neuroinflammatory response.

Table 1: Neuroprotective Effects of Benserazide in Ischemic Stroke Models

| Model | Key Findings | Reported Outcome |

|---|---|---|

| Mouse model of focal cerebral ischemia | Attenuated neutrophil infiltration into the brain. helsinki.finih.gov | Reduced neuroinflammation. |

| Mouse model of focal cerebral ischemia | Altered microglia/macrophage phenotypes. helsinki.fi | Shift towards anti-inflammatory response. |

| Mouse models of permanent and transient middle cerebral artery occlusion | Significantly attenuated infarct volume. nih.gov | Neuroprotection of brain tissue. |

| Mouse model of focal cerebral ischemia | Improved behavioral outcome post-stroke. helsinki.finih.gov | Enhanced functional recovery. |

Influence on Alpha-Synuclein (B15492655) Aggregation and Propagation in Models of Neurodegeneration

The aggregation of alpha-synuclein (α-synuclein) is a pathological hallmark of Parkinson's disease and other synucleinopathies. mdpi.com Preclinical research has investigated the potential of L-DOPA/benserazide treatment to influence this process. In a wild-type mouse model where pathological α-synuclein propagation was induced by injecting preformed synthetic α-synuclein fibrils, oral administration of L-DOPA in combination with benserazide was evaluated. nih.gov

The study reported a significant reduction in the accumulation of phosphorylated α-synuclein (pS129), a marker for pathological aggregates, in the substantia nigra of the treated mice compared to control animals. nih.gov This finding provides the first in vivo evidence suggesting that the L-DOPA/benserazide combination may have a disease-modifying effect by suppressing the aggregation and cell-to-cell propagation of pathological α-synuclein in dopaminergic neurons. nih.gov

Research on Hemoglobin F (HbF) Induction by Benserazide, (S)- in Animal Models

A novel area of investigation for benserazide is its ability to induce the expression of fetal hemoglobin (HbF). nih.govresearchgate.net Increased HbF levels can ameliorate the clinical severity of β-hemoglobinopathies like sickle cell disease and β-thalassemia. Preclinical studies have confirmed that benserazide is a potent inducer of HbF in relevant animal models. nih.govnih.gov

Studies in β-YAC transgenic mice, which carry the human β-globin gene locus, and in anemic baboons have been crucial. nih.gov In β-YAC mice, treatment with racemic benserazide, as well as its individual (R)- and (S)- enantiomers, significantly increased the proportion of red blood cells expressing HbF (F-cells). nih.govnih.gov Notably, the studies found that neither the (R)- nor the (S)-enantiomer could be characterized as an impurity, with all forms demonstrating similar HbF induction. nih.gov In anemic baboons, benserazide treatment led to a dose-dependent and substantial increase in γ-globin mRNA levels, with a more than 20-fold induction observed in some cases. researchgate.net

Table 2: Benserazide-Induced HbF in Animal Models

| Animal Model | Compound Form | Primary Outcome |

|---|---|---|

| β-YAC Transgenic Mice | Racemic (R,S)-, (R)-, and (S)-Benserazide | 3.5-fold increase in F-cell proportions. nih.govresearchgate.net |

| Anemic Baboon | Racemic (R,S)-Benserazide | >20-fold induction of γ-globin mRNA expression. nih.govresearchgate.net |

Molecular and Cellular Mechanisms of γ-globin Gene Expression Modulation

Research has delved into the molecular mechanisms by which benserazide reactivates the expression of the silenced γ-globin gene. Studies using erythroid progenitor cells have elucidated several key actions. Benserazide treatment was found to significantly reduce the cellular transcript and protein levels of established γ-globin gene co-repressors, including LSD1 and BCL11A. nih.gov

Chromatin-immunoprecipitation (ChIP) analysis revealed that benserazide exposure disrupts the binding of co-repressor complexes at the γ-globin gene promoter. Specifically, it reduced the occupancy of LSD1 and HDAC3 at the promoter region by approximately 3.5-fold. nih.gov This disruption of repressor binding is coincident with an enrichment of histone marks associated with active gene transcription, such as H3K4me2 and H3K9Ac, at the γ-globin promoter. nih.gov These findings indicate that benserazide induces γ-globin expression by altering the epigenetic landscape of the promoter, shifting it from a repressed to an active transcriptional state. nih.gov

Antifungal Research Potential of Benserazide, (S)-

Beyond its effects in mammalian systems, benserazide has been investigated for its potential as an antifungal agent. In vitro and in vivo studies have demonstrated that benserazide hydrochloride (BEH) exhibits significant antifungal activity against Candida albicans, a common human fungal pathogen. nih.govnih.gov

BEH showed direct antifungal effects against planktonic C. albicans cells and also demonstrated synergistic activity when combined with the conventional antifungal drug fluconazole (B54011), particularly against preformed biofilms. nih.gov The antifungal potential was also confirmed in an in vivo model using infected Galleria mellonella larvae, where the combination of BEH and fluconazole significantly increased survival rates compared to either treatment alone. nih.govnih.gov Mechanistic studies suggest that the antifungal action of benserazide may be linked to the disruption of calcium homeostasis, as it was shown to increase intracellular calcium ion concentration in fungal cells, and the activation of metacaspase activity, which can influence virulence and biofilm formation. nih.govresearchgate.net

In Vitro Antifungal Activity against Fungal Pathogens (e.g., Candida albicans)

(S)-Benserazide has demonstrated notable antifungal properties against various strains of Candida albicans, a prevalent fungal pathogen. Research indicates that Benserazide hydrochloride (BEH) exhibits significant antifungal activity against both fluconazole-sensitive and fluconazole-resistant strains of C. albicans. nih.gov The minimum inhibitory concentrations (MICs) for BEH were found to be in the range of 8–32 μg/mL for susceptible strains and 16–32 μg/mL for resistant strains. nih.gov

A key finding from these in vitro studies is the synergistic effect observed when Benserazide is combined with fluconazole, a conventional antifungal agent. nih.gov This combination leads to a significant reduction in the MICs of both compounds when tested against resistant C. albicans. Specifically, the MIC of fluconazole was reduced from >512 μg/mL to as low as 0.125–0.5 μg/mL, while the MIC for Benserazide dropped from 16–32 μg/mL to 4–8 μg/mL. nih.gov This synergistic activity was also observed against preformed biofilms, which are notoriously difficult to eradicate. nih.govnih.gov The mechanism for this antifungal action may be linked to an increase in intracellular calcium concentration and the activation of metacaspase activity within the fungal cells. nih.govresearchgate.net

Table 1: In Vitro Antifungal Activity of Benserazide (BEH) Against Candida albicans

| Fungal Strain Type | Compound(s) | MIC Range (μg/mL) | Key Finding |

|---|---|---|---|

| Fluconazole-Susceptible C. albicans | Benserazide (BEH) alone | 8–32 | Direct antifungal activity. nih.gov |

| Fluconazole-Resistant C. albicans | Benserazide (BEH) alone | 16–32 | Direct antifungal activity. nih.gov |

In Vivo Efficacy in Insect Models of Fungal Infection (Galleria mellonella)

The therapeutic potential of (S)-Benserazide as an antifungal agent has been further evaluated in vivo using the Galleria mellonella (greater wax moth) larvae model, a well-established model for studying fungal infections and the efficacy of antimicrobial compounds. nih.govfrontiersin.orgnih.gov When administered to G. mellonella larvae infected with C. albicans, Benserazide demonstrated a significant protective effect. nih.govnih.gov

Studies have shown that the combination of Benserazide and fluconazole enhances the survival rate of infected larvae compared to treatment with either compound alone. nih.govresearchgate.net This enhanced in vivo efficacy mirrors the synergistic effects observed in vitro, suggesting that Benserazide can potentiate the activity of existing antifungal drugs in a living organism. nih.gov The treatment not only improved survival but also reduced the fungal burden within the larvae. researchgate.net These findings underscore the potential of Benserazide, particularly in combination therapies, to combat challenging fungal infections. nih.gov

Table 2: In Vivo Efficacy of Benserazide in G. mellonella Model Infected with C. albicans

| Treatment Group | Outcome | Reference |

|---|---|---|

| Benserazide (BEH) + Fluconazole (FLC) | Enhanced antifungal activity and survival of larvae. | nih.govnih.gov |

Anticancer Research Potential of Benserazide, (S)-

Beyond its antimicrobial properties, (S)-Benserazide is emerging as a compound of interest in oncology research. Preclinical studies have highlighted its potential to inhibit tumor growth, sensitize cancer cells to chemotherapy, and interfere with processes essential for tumor progression, such as angiogenesis and lymphangiogenesis. nih.govresearchgate.netresearchgate.net

Effects on Tumor Growth and Metastasis in Preclinical Models

In vivo studies using xenograft mouse models have demonstrated that Benserazide can suppress tumor growth. researchgate.netnih.govnih.gov In a colorectal cancer model using SW480 cells, intraperitoneal administration of Benserazide led to a significant, dose-dependent reduction in tumor size and weight. nih.gov The compound has also shown potential in limiting metastasis. nih.govresearchgate.net In vitro experiments revealed that Benserazide can impede the migratory and invasive capabilities of cancer cells. nih.gov Furthermore, in vivo studies showed that the combination of Benserazide and the chemotherapeutic drug paclitaxel (B517696) significantly reduced the volume and weight of axillary lymph nodes in tumor-bearing mice, indicating an inhibitory effect on metastatic spread. nih.govresearchgate.net

Chemosensitizing Properties and Associated Molecular Pathways in Cancer Cells

A significant area of investigation is the ability of Benserazide to act as a chemosensitizer, enhancing the efficacy of conventional anticancer drugs. nih.govresearchgate.net Studies have shown that Benserazide potentiates the antitumor activity of paclitaxel in various cancer cell lines, including esophageal, lung, and colon cancer cells. nih.gov

The molecular mechanisms underlying these anticancer effects are multifaceted. One key target is the enzyme Cystathionine (B15957) beta-synthase (CBS), which is often overexpressed in tumors and contributes to their growth and invasiveness. nih.govresearchgate.net Benserazide acts as a CBS inhibitor. nih.gov This inhibition has been shown to suppress the S-sulfhydration of the SIRT1 protein, which in turn affects the Notch1/Hes1 signaling pathway. nih.govresearchgate.net Another identified mechanism involves the inhibition of Hexokinase 2 (HK2), a critical enzyme in glycolysis that is highly expressed in malignant tumors. researchgate.netnih.govnih.gov By inhibiting HK2, Benserazide reduces glucose uptake, lactate (B86563) production, and intracellular ATP levels in cancer cells, ultimately leading to apoptosis. nih.govnih.gov

Inhibition of Angiogenesis and Lymphangiogenesis in Cancer Models

Angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels) are crucial for tumor growth and metastasis. nih.govnih.govmdpi.com Benserazide has been shown to inhibit both of these processes. nih.gov In vitro tube formation experiments demonstrated that Benserazide significantly diminished the angiogenic and lymphangiogenic capabilities of tumor cells. nih.gov

The mechanism for this activity is linked to the downregulation of the HIF-1α/VEGF signaling pathway. nih.govresearchgate.net The combination of Benserazide and paclitaxel leads to a more significant reduction in the expression of key pro-angiogenic and pro-lymphangiogenic factors, including HIF-1α, VEGF-A, VEGF-C, and VEGF-D, compared to paclitaxel alone. nih.govresearchgate.net By disrupting these signaling pathways, Benserazide helps to cut off the supply lines that tumors need to grow and spread. nih.gov

Other Emerging Preclinical Pharmacological Activities of Benserazide, (S)-

While the primary focus of recent preclinical research on (S)-Benserazide has been its antifungal and anticancer properties, its foundational role as a peripheral dopa decarboxylase inhibitor continues to be relevant in pharmacological studies. This activity, which prevents the conversion of levodopa to dopamine in the peripheral circulation, is its clinically established mechanism of action in the treatment of Parkinson's disease. nih.gov Emerging preclinical investigations are exploring how this and other enzymatic inhibitions, such as on CBS, could be leveraged for other therapeutic applications, though dedicated studies in distinct pharmacological areas outside of mycology and oncology are less prevalent in recent literature.

Mechanistic Studies of Interactions Involving Benserazide, S

Pharmacokinetic Interactions with Co-administered Agents in Preclinical Models

(S)-Benserazide is seldom used in isolation; its primary role is to modify the pharmacokinetics of co-administered drugs, most notably Levodopa (B1675098). Preclinical studies in animal models, such as rats, have been instrumental in defining the nature and extent of these interactions.

(S)-Benserazide functions as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor. nih.govannualreviews.org Its co-administration with Levodopa is a cornerstone of this interaction, designed to prevent the premature conversion of Levodopa to dopamine (B1211576) in the periphery. nih.govannualreviews.org This action significantly increases the amount of Levodopa that can cross the blood-brain barrier. annualreviews.org

Preclinical research demonstrates that when (S)-Benserazide is administered with Levodopa, there is a substantial increase in the systemic exposure to Levodopa and its metabolite, 3-O-methyldopa (3-OMD). nih.gov The mechanism involves the competitive inhibition of AADC by Ro 04-5127, the primary active metabolite of benserazide (B1668006). nih.gov

Further complexity is introduced with the addition of Catechol-O-methyltransferase (COMT) inhibitors. COMT is another key enzyme in the metabolic pathway of Levodopa. annualreviews.org Preclinical and clinical studies on COMT inhibitors like entacapone (B1671355) and BIA 3-202 show that their addition to a Levodopa/(S)-Benserazide regimen further modifies Levodopa's pharmacokinetic profile. For instance, the addition of entacapone to a standard Levodopa/(S)-Benserazide preparation can increase the bioavailability of Levodopa by an additional 5-10%. geneesmiddeleninformatiebank.nleuropa.eu Similarly, the novel COMT inhibitor BIA 3-202, when co-administered with Levodopa/(S)-Benserazide in healthy subjects, significantly increased the area under the curve (AUC) of Levodopa in a dose-dependent manner, ranging from a 39% to an 80% increase. core.ac.ukresearchgate.net This is accompanied by a significant decrease in the formation of 3-OMD. core.ac.ukresearchgate.net

Table 1: Effect of Co-administered Agents on Levodopa Pharmacokinetics in the Presence of (S)-Benserazide

| Co-administered Agent(s) | Key Pharmacokinetic Change for Levodopa | Observed Effect | Reference |

|---|---|---|---|

| (S)-Benserazide | Systemic Exposure (AUC) | Major increase | nih.gov |

| (S)-Benserazide | Clearance | Decrease | nih.gov |

| (S)-Benserazide + Entacapone | Bioavailability | Increased by 5-10% more than with Levodopa/carbidopa | geneesmiddeleninformatiebank.nleuropa.eu |

| (S)-Benserazide + BIA 3-202 (400 mg) | Systemic Exposure (AUC) | Increased by up to 80% | core.ac.ukresearchgate.net |

The primary impact of (S)-Benserazide on co-administered compounds, particularly Levodopa, is a marked reduction in their clearance and a corresponding increase in systemic exposure. nih.gov A study in rats receiving a combination of Levodopa and (S)-Benserazide confirmed a significant decrease in Levodopa clearance, leading to a major rise in its systemic exposure. nih.gov This effect is central to the therapeutic strategy of using this combination.

Interactions of Benserazide, (S)- with Metal Ions

Beyond its interactions with enzymatic pathways, (S)-Benserazide possesses chemical properties that allow it to interact directly with metal ions. This has been a subject of investigation due to the recognized role of metal dyshomeostasis in neurodegenerative conditions. researchgate.netmdpi.com

Research has utilized mass spectrometry and UV-vis spectroscopy to investigate the interactions between (S)-Benserazide and biologically relevant metal ions, including Zinc (Zn(II)), Copper (Cu(II)), and Iron (Fe(II)). researchgate.netnih.gov These studies have demonstrated that (S)-Benserazide is capable of forming complexes with these metal ions. researchgate.netnih.gov The results consistently show the formation of equimolar (1:1) complexes in both binary systems (metal ion and benserazide) and ternary systems (metal ion, benserazide, and levodopa). nih.gov

Computational studies, such as molecular docking, have also been employed to explore the supramolecular complexation of benserazide with host molecules, further confirming its ability to engage in complex formation. researchgate.net While these studies often focus on carriers like cyclodextrins, the techniques are applicable to understanding the fundamental binding orientations and thermodynamic feasibility of complexation processes in general. researchgate.net Spectroscopic methods like FT-IR and NMR can identify the specific functional groups on the (S)-Benserazide molecule that are involved in the chelation process. researchgate.netresearchgate.net

Table 2: Summary of (S)-Benserazide Interactions with Metal Ions

| Metal Ion | Method of Study | Key Finding | Reference |

|---|---|---|---|

| Zn(II) | Mass Spectrometry, UV-vis | Forms equimolar complexes | researchgate.netnih.gov |

| Cu(II) | Mass Spectrometry, UV-vis | Forms equimolar complexes | researchgate.netnih.gov |

| Fe(II) | Mass Spectrometry, UV-vis | Forms equimolar complexes | researchgate.netnih.gov |

The ability of (S)-Benserazide to chelate metal ions has significant implications for research into diseases where metal homeostasis is disrupted, such as Parkinson's disease. researchgate.netmdpi.com In Parkinson's disease, changes in the balance of metals like iron and copper are observed in the brain. researchgate.net The fact that (S)-Benserazide, a drug used to manage this very disease, can form complexes with these metals is of considerable interest. researchgate.netnih.gov

Potential Interactions with Herbal Medicines and Natural Products in Preclinical Contexts

The concurrent use of herbal medicines and conventional drugs is common, raising the potential for herb-drug interactions. jfda-online.com While direct preclinical studies on the interaction between (S)-Benserazide and specific herbal products are limited, the potential for such interactions can be inferred from the known metabolic pathways of the drugs it is co-administered with, like Levodopa.

The mechanisms of herb-drug interactions often involve the induction or inhibition of metabolic enzymes (like cytochrome P450 enzymes) or drug transporters. nih.gov An herbal product that inhibits or induces enzymes responsible for the metabolism of a co-administered drug could alter its plasma concentrations, potentially affecting efficacy or safety. nih.govredalyc.org For example, a review of herb-drug interactions noted that Kava (Piper methysticum) could increase 'off' periods in Parkinson's patients taking Levodopa, suggesting a pharmacodynamic or pharmacokinetic interaction. researchgate.net

Given that (S)-Benserazide's primary role is to alter Levodopa's pharmacokinetics, any natural product that further influences Levodopa's metabolism or transport could theoretically modify the combined effect of the Levodopa/(S)-Benserazide therapy. This area remains largely unexplored in formal preclinical contexts and represents a significant gap in the literature, highlighting a need for future research to ensure the safe and effective use of combination therapies alongside natural health products. jfda-online.comredalyc.org

Modulation of Metabolic Enzymes and Transporters

(S)-Benserazide, primarily recognized for its role as a peripheral aromatic L-amino acid decarboxylase inhibitor, also engages in interactions with other metabolic enzymes and transporter systems. These interactions, while secondary to its main therapeutic action, are significant for understanding its complete mechanistic profile. Research has revealed that (S)-Benserazide can modulate a variety of enzymes involved in cellular metabolism and energy regulation, as well as transporters that influence the disposition of various substances.

Modulation of Metabolic Enzymes

Beyond its well-documented inhibition of aromatic L-amino acid decarboxylase (AADC), (S)-Benserazide has been shown to interact with several other key metabolic enzymes. These interactions extend its biological effects beyond the dopaminergic pathway.

Aromatic L-amino acid decarboxylase (AADC): The principal mechanism of (S)-Benserazide is the inhibition of AADC, also known as DOPA decarboxylase. ncats.iodrugbank.com This action is primarily exerted in the periphery, as Benserazide does not readily cross the blood-brain barrier. drugbank.com The inhibition is largely attributed to its metabolite, trihydroxybenzylhydrazine, which is a potent inhibitor of AADC. drugbank.com By blocking this enzyme, (S)-Benserazide prevents the conversion of levodopa to dopamine in extracerebral tissues. drugbank.com

Pyruvate (B1213749) Kinase M2 (PKM2): Recent studies have identified (S)-Benserazide as a novel inhibitor of the M2 splice isoform of pyruvate kinase (PKM2), an enzyme crucial for aerobic glycolysis. researchgate.net Research demonstrates that Benserazide binds directly to PKM2, but not to the PKM1 isoform. researchgate.net This selective inhibition blocks the Warburg effect, a metabolic shift often seen in proliferating cells, and modulates oxidative phosphorylation (OXPHOS). researchgate.net

Cystathionine (B15957) beta-synthase (CBS): (S)-Benserazide has been found to inhibit the activity of cystathionine beta-synthase (CBS). frontiersin.org CBS is a key enzyme in the production of endogenous hydrogen sulfide (B99878) (H2S). frontiersin.org The inhibitory mechanism involves Benserazide binding to pyridoxal (B1214274) phosphate (B84403) (PLP), a coenzyme for the CBS protein. frontiersin.org In one study, treatment with 100 μM of benserazide reduced H2S release by approximately 90% in vitro. frontiersin.org

Kynurenine (B1673888) Pathway Enzymes: Benserazide acts as an inhibitor of key enzymes within the kynurenine metabolism pathway. nih.gov This pathway is involved in processing tryptophan. Pre-clinical studies have shown that by inhibiting these enzymes, benserazide can attenuate metabolic disturbances. nih.gov

Catechol-O-methyltransferase (COMT): Benserazide is listed as a substrate for COMT. oaepublish.com This enzyme is responsible for the O-methylation of levodopa into the metabolite 3-O-methyldopa (3-OMD). core.ac.uk While Benserazide is not a primary COMT inhibitor, its interaction as a substrate is relevant in therapeutic contexts where COMT activity is a factor. oaepublish.com

Cytochrome P450 (CYP) Enzymes: Current evidence does not suggest that (S)-Benserazide is a significant modulator of cytochrome P450 enzymes. Its primary metabolic pathway is hydrolysis to trihydroxybenzylhydrazine. drugbank.comhiv-druginteractions.orghiv-druginteractions.org Studies on potential drug-drug interactions conclude that clinically significant interactions with drugs metabolized by CYP pathways are unlikely due to Benserazide's distinct clearance mechanism. hiv-druginteractions.orghiv-druginteractions.org While some research notes the affinity of co-administered drugs like entacapone for CYP2C9, direct, potent modulation of CYPs by Benserazide itself has not been established. europa.eu

Table 1: Summary of (S)-Benserazide Interactions with Metabolic Enzymes

| Enzyme | Nature of Interaction | Research Findings |

|---|---|---|

| Aromatic L-amino acid decarboxylase (AADC) | Inhibition | Primary mechanism of action; the metabolite trihydroxybenzylhydrazine is a potent inhibitor, preventing peripheral levodopa conversion. drugbank.com |

| Pyruvate Kinase M2 (PKM2) | Inhibition | Binds directly and selectively to PKM2 over PKM1, blocking aerobic glycolysis. researchgate.net |

| Cystathionine beta-synthase (CBS) | Inhibition | Binds to the coenzyme PLP, inhibiting enzyme activity and reducing H2S production. frontiersin.org |

| Kynurenine Pathway Enzymes | Inhibition | Inhibits key enzymes in the peripheral metabolism of kynurenine. nih.gov |

| Catechol-O-methyltransferase (COMT) | Substrate | Is a substrate for the COMT enzyme. oaepublish.com |

| Cytochrome P450 (CYP) Family | No significant interaction | Primarily metabolized via hydrolysis, making clinically significant CYP-mediated interactions unlikely. drugbank.comhiv-druginteractions.orghiv-druginteractions.org |

Modulation of Transporters

(S)-Benserazide's peripheral selectivity is partly governed by its interaction with efflux transporters. It is also used experimentally to study the function of certain transporter systems.

P-glycoprotein (P-gp): The peripheral selectivity of many drugs is achieved through active efflux from the central nervous system by transporters like P-glycoprotein (P-gp). wikipedia.org Benserazide is recognized as a peripherally selective agent, and P-gp is considered a relevant transporter in this context. wikipedia.orgmedchemexpress.com

Organic Cation Transporters (OCTs): Benserazide is utilized in research as a tool to study the function of organic cation transporters. researchgate.netplos.org In such studies, Benserazide is administered to inhibit dopamine synthesis, which allows researchers to isolate and investigate the transport of dopamine by OCTs. researchgate.netplos.org This indicates an indirect relationship where Benserazide's enzymatic inhibition facilitates the study of these transporters, rather than a direct modulatory effect on the transporters themselves.

Table 2: Summary of (S)-Benserazide Interactions with Transporters

| Transporter | Nature of Interaction | Research Findings |

|---|---|---|

| P-glycoprotein (P-gp) | Substrate (presumed) | Implicated in the peripheral selectivity of Benserazide by limiting its access to the central nervous system. wikipedia.orgmedchemexpress.com |

| Organic Cation Transporters (OCTs) | Indirect (used as a research tool) | Used experimentally to inhibit dopamine production, thereby enabling the study of dopamine transport via OCTs. researchgate.netplos.org |

Analytical and Bioanalytical Methodologies in Benserazide, S Research

Chromatographic Techniques for Benserazide (B1668006), (S)- Quantification

Chromatography, particularly high-performance liquid chromatography, stands as a cornerstone for the analysis of Benserazide, (S)-. These separation techniques are widely employed for the simultaneous estimation of Benserazide, (S)- and Levodopa (B1675098) in various formulations and biological samples. nih.govresearchgate.netdntb.gov.ua

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common approach for the quantification of Benserazide, (S)-. researchgate.netsemanticscholar.org These methods are valued for their precision, accuracy, and robustness, making them suitable for routine quality control and stability-indicating assays. researchgate.netresearchgate.net The development of an RP-HPLC method involves optimizing several chromatographic conditions, such as the column, mobile phase, flow rate, and detection wavelength, to achieve optimal separation and resolution. researchgate.net

A typical RP-HPLC setup utilizes a C18 column for separation. researchgate.netsemanticscholar.org The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection is commonly performed using a UV detector at a wavelength where Benserazide, (S)- exhibits significant absorbance, such as 210 nm, 225 nm, or 228 nm. researchgate.netsemanticscholar.orgnih.gov The retention time for Benserazide, (S)- typically falls within a short analysis window, often under 10 minutes, allowing for rapid sample throughput. researchgate.netsemanticscholar.org

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 Cosmosil (250x4.6mm) researchgate.net | Altima C18 (150x4.6mm, 5µm) semanticscholar.org | Luna phenyl hexyl (250x4.6mm, 5µ) nih.gov |

| Mobile Phase | Phosphate buffer (pH 2) : Acetonitrile (95:5) researchgate.net | Methanol : TEA buffer (pH 4.5) : Acetonitrile (50:25:25) semanticscholar.org | 0.1% Formic acid : Acetonitrile (80:20 v/v) nih.gov |

| Flow Rate | 1.0 ml/min researchgate.net | 1.0 ml/min semanticscholar.org | 1.0 ml/min nih.gov |

| Detection Wavelength | 210 nm researchgate.net | 225 nm semanticscholar.org | 228 nm nih.gov |

| Retention Time | 3.1 ± 0.2 min researchgate.net | 2.102 min semanticscholar.org | 3.887 min nih.gov |

For the highly sensitive and specific quantification of Benserazide, (S)- in biological matrices such as plasma and serum, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netresearchgate.net This technique is essential for pharmacokinetic studies where trace levels of the compound need to be accurately measured. researchgate.netscielo.br

Bioanalytical methods using LC-MS/MS often involve a simple sample preparation step, such as protein precipitation with perchloric acid or another suitable agent, to extract the analyte from the plasma or serum. researchgate.netsemanticscholar.orgscielo.br Chromatographic separation is typically achieved on a C18 analytical column. researchgate.netscielo.br The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, and quantification is performed using multiple reaction monitoring (MRM). researchgate.net For instance, a validated method for the simultaneous determination of levodopa, 3-O-methyldopa, and benserazide in human serum has been established. researchgate.net Another study detailed a method for quantifying Benserazide, (S)- in beagle dog plasma, demonstrating the technique's utility in preclinical research. researchgate.net Deuterated benserazide (Benserazide-d3) is often used as an internal standard to ensure accuracy in quantification by LC-MS. caymanchem.com

| Parameter | Method 1 (Human Serum) | Method 2 (Beagle Dog Plasma) |

| Sample Preparation | Protein precipitation researchgate.net | Not specified researchgate.net |

| Column | Not specified | C18 analytical column researchgate.net |

| Mobile Phase | Not specified | Methanol : 0.5% Formic acid (8:92, v/v) researchgate.net |

| Detection Mode | LC-MS/MS researchgate.net | HPLC-ESI-MS/MS researchgate.net |

| Ionization Mode | ESI+ researchgate.net | ESI+ researchgate.net |

| Linearity Range | 50 - 1,000 ng/mL researchgate.net | 0.80 - 800 ng/mL researchgate.net |

| Internal Standard | Not specified | Methyldopa researchgate.net |

Spectroscopic and Electrochemical Methods for Benserazide, (S)- Detection

Beyond chromatography, spectroscopic and electrochemical methods provide alternative and often rapid approaches for the detection and quantification of Benserazide, (S)-.

Chemiluminescence (CL) offers a highly sensitive detection method for Benserazide, (S)-. One approach involves a flow-injection system where the enhancing effect of benserazide on the luminol-potassium ferricyanide (B76249) CL reaction is measured. researchgate.net This method is notable for its low detection limit, making it suitable for trace analysis. researchgate.net Another advanced technique combines capillary electrophoresis with chemiluminescence (CE-CL) detection for the simultaneous determination of benserazide and levodopa. nih.govdoi.org This method has been successfully applied to the analysis of pharmaceutical tablets and spiked urine samples, demonstrating its reliability in complex matrices. nih.govdoi.org Research has also utilized whole blood chemiluminescence assays to investigate the antioxidative properties of benserazide by measuring its effect on the respiratory burst in neutrophils. d-nb.info

| Method | Principle | Linear Range | Detection Limit (S/N=3) | Application |

| Flow-Injection CL | Enhancement of luminol-K₃[Fe(CN)₆] reaction researchgate.net | 0.01 - 1.0 µg/mL researchgate.net | 0.9 ng/mL researchgate.net | Spiked urine samples researchgate.net |

| CE-CL | Indirect CL detection post-separation doi.org | 10.0 - 1000 µg/mL doi.org | 1.85 µg/mL doi.org | Tablets, Spiked urine samples doi.org |

The electroactive nature of Benserazide, (S)-, due to the hydroxyl groups on its aromatic ring, makes it well-suited for electrochemical detection. doi.org Voltammetric methods, including differential pulse voltammetry (DPV) and square wave voltammetry (SWV), are frequently used for its quantification. scielo.brdoi.org These techniques are advantageous due to their sensitivity and cost-effectiveness. doi.org

To improve sensitivity and selectivity, chemically modified electrodes are often employed. For example, a glassy carbon electrode modified with multi-walled carbon nanotubes and nitrogen-doped titanium dioxide nanoparticles has been developed for the simultaneous determination of Benserazide, (S)- and levodopa. scielo.br Another approach used a chloranil-modified carbon paste electrode, which lowered the oxidation potential of benserazide, thereby enhancing detection. doi.org These methods have been successfully applied to the analysis of pharmaceutical formulations as well as biological samples like human serum and urine. nih.govdoi.org

| Method | Working Electrode | Technique | Linear Range | Detection Limit | Matrix |

| DPV | Poly(4-(2-pyridylazo)-resorcinol) modified GCE nih.gov | DPV | 0.01–0.20 mM nih.gov | 0.002 mM nih.gov | Serum, Urine nih.gov |

| DPV | Chloranil modified carbon paste electrode doi.org | DPV | 1.0-500 µmol/L doi.org | 0.95 µmol/L doi.org | Urine doi.org |

| SWV | GCE/MWCNT/N-TiO₂ scielo.br | SWV | Not specified | Not specified | Not specified |

Method Validation in Research Sample Analysis

The validation of analytical methods is a critical requirement to ensure the reliability, accuracy, and precision of results. For Benserazide, (S)- analysis, validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.netresearchgate.netnih.gov

Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netd-nb.info

Specificity ensures that the signal measured is unequivocally from Benserazide, (S)-, without interference from excipients, impurities, or degradation products. researchgate.netd-nb.info

Linearity is established by demonstrating that the method's response is directly proportional to the concentration of Benserazide, (S)- over a specified range. researchgate.netsemanticscholar.org For HPLC methods, linearity is typically confirmed with a high correlation coefficient (r² > 0.999). nih.gov

Accuracy is assessed by determining the closeness of the measured value to the true value, often expressed as percent recovery, which should fall within an acceptable range (e.g., 98-102%). researchgate.netnih.gov

Precision measures the degree of scatter between a series of measurements. It is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with the relative standard deviation (%RSD) required to be below a certain threshold, typically 2.0%. researchgate.netsemanticscholar.org

LOD and LOQ define the lowest concentration of the analyte that can be reliably detected and quantified, respectively, establishing the sensitivity of the method. researchgate.netd-nb.info

Robustness is tested by making deliberate small variations in method parameters (like pH, flow rate, or mobile phase composition) to confirm the method's reliability during normal usage. researchgate.net

Validated HPLC and LC-MS/MS methods are successfully used for quality control, forced degradation studies, and bioequivalence studies involving Benserazide, (S)-. researchgate.netsemanticscholar.orgscielo.br

Development of Sensitive and Specific Assays for Benserazide, (S)-

Accurate determination of Benserazide, (S)-, in both bulk drug form and complex biological matrices like plasma, requires highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, frequently employed for this purpose. pharmaresearchlibrary.org

Reverse-Phase HPLC (RP-HPLC) methods are commonly developed for the simultaneous estimation of benserazide and levodopa in pharmaceutical dosage forms. pharmaresearchlibrary.orgsphinxsai.com These methods typically utilize a C18 column to separate the analytes based on their polarity. sphinxsai.com For instance, one isocratic RP-HPLC method achieved separation using a C18 Cosmosil column with a mobile phase of phosphate buffer (pH 2) and acetonitrile (95:5 v/v) at a flow rate of 1.0 ml/min, with UV detection at 210 nm. sphinxsai.comresearchgate.net This method reported a retention time for benserazide at 3.1 minutes. sphinxsai.comresearchgate.net Another method used a mobile phase of methanol, TEA buffer (pH 4.5), and acetonitrile (50:25:25 v/v) with UV detection at 225 nm, yielding a retention time of 2.102 minutes for benserazide. ijramr.comresearchgate.net

For bioanalytical applications, where sample volumes are small and analyte concentrations are low, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity. researchgate.net An LC-MS/MS assay was developed for the simultaneous determination of levodopa, 3-O-methyldopa, and benserazide in human serum. researchgate.net This method involved protein precipitation for sample extraction, followed by analysis. researchgate.net In another study, an HPLC-ESI-MS/MS method was developed to determine benserazide and levodopa in beagle dog plasma. researchgate.net This method used a C18 column with a gradient elution of methanol and 0.5% formic acid aqueous solution. researchgate.net Quantification was achieved via positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net This technique reported a low limit of detection (LOD) for benserazide in plasma at 0.20 ng/mL. researchgate.net

The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results for research and quality control. pharmaresearchlibrary.orgreadarticle.org

Table 1: Examples of Chromatographic Methods for Benserazide, (S)- Analysis

| Method | Matrix/Formulation | Column | Mobile Phase | Detection | Retention Time (min) |

|---|---|---|---|---|---|

| RP-HPLC | Marketed Formulation | C18 Cosmosil (4.6 x 250 mm) | Phosphate Buffer (pH 2) : Acetonitrile (95:5) | UV at 210 nm | 3.1 sphinxsai.comresearchgate.net |

| RP-HPLC | Pure and Marketed Formulation | Altima C18 (4.6 x 150mm, 5µm) | Methanol : TEA Buffer (pH 4.5) : Acetonitrile (50:25:25) | UV at 225 nm | 2.102 ijramr.comresearchgate.net |

| HPLC-ESI-MS/MS | Beagle Dog Plasma | C18 | Methanol : 0.5% Formic Acid (gradient) | ESI+ MRM | 2.2 researchgate.net |

| LC-MS/MS | Human Serum | Not Specified | Not Specified | MS/MS | Not Specified researchgate.net |

Stability Indicating Methods for Benserazide, (S)- in Research Formulations

Benserazide is known to be unstable and highly sensitive to pH, light, temperature, and humidity. google.com Therefore, stability-indicating analytical methods are crucial for ensuring that the quality of research formulations is maintained over time. These methods must be able to separate the intact drug from any degradation products that may form under various stress conditions. sphinxsai.com

Forced degradation studies are an integral part of developing such methods, as stipulated by ICH guidelines. readarticle.orgjpionline.org In these studies, the drug substance is exposed to stress conditions including acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 30% H2O2), heat, and photolysis. sphinxsai.comreadarticle.org The resulting mixtures are then analyzed to demonstrate the specificity of the analytical method in resolving the parent drug from all potential degradants.

Several stability-indicating RP-HPLC methods have been developed for benserazide, often in combination with levodopa. sphinxsai.com One such study performed forced degradation on a marketed formulation. sphinxsai.com The analysis showed that under oxidative stress (30% H2O2), benserazide degraded by 11.4%, and a distinct degradation product peak was observed in the chromatogram. sphinxsai.com Under alkaline conditions (0.1 N NaOH), 6% degradation of benserazide was noted. sphinxsai.com In contrast, the drug was found to be stable under acidic conditions (0.1 N HCl). sphinxsai.com

The development of these methods allows for the reliable monitoring of the stability of benserazide in research formulations, ensuring that the integrity of the compound is not compromised during storage or experimental use. pharmaresearchlibrary.org The validation of these methods confirms their suitability for quality control and stability testing. pharmaresearchlibrary.orgreadarticle.org

Table 2: Summary of Forced Degradation Studies for Benserazide, (S)-

| Stress Condition | Reagent | Degradation of Benserazide | Observations |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl | No degradation observed | The compound is stable under acidic conditions. sphinxsai.com |

| Base Hydrolysis | 0.1 N NaOH | 6% | Degradation occurred, but the degradant peak was not reported as separated in this specific study. sphinxsai.com |

| Oxidation | 30% H₂O₂ | 11.4% | A distinct peak for the degradation product was observed at 4.5 minutes. sphinxsai.com |

Emerging Research Applications and Structural Modifications of Benserazide, S

Design of Prodrugs and Codrugs Involving Benserazide (B1668006), (S)- for Enhanced Research Utility

To enhance the research utility and potentially improve the therapeutic profile of combination therapies, scientists have explored the design of codrugs, where two synergistic drugs are covalently linked into a single molecule. eurekaselect.com Research has focused on synthesizing dual-acting codrugs that covalently couple L-Dopa with benserazide. ingentaconnect.comingentaconnect.com

In one such approach, researchers linked L-Dopa and benserazide using different spacers, specifically carbonyl and oxalyl groups. ingentaconnect.comresearchgate.net The primary goal of this structural modification was to improve the physicochemical properties of the parent compounds, particularly lipophilicity, which can influence oral absorption. ingentaconnect.com These synthesized codrugs demonstrated significantly higher lipophilicity compared to L-Dopa and benserazide alone. eurekaselect.comingentaconnect.com

Crucially, for a codrug to be effective, it must remain stable until it reaches its target and then release the active parent drugs. eurekaselect.com In vitro studies showed that these L-Dopa/benserazide conjugates have adequate stability in aqueous buffer solutions at pH 1.3 and 7.4, simulating gastrointestinal conditions. ingentaconnect.comresearchgate.net Furthermore, when incubated in 80% rat plasma, the catechol ester and amide bonds of the codrugs were successfully cleaved by enzymatic action, releasing both L-Dopa and benserazide in a single step. eurekaselect.comingentaconnect.comresearchgate.net These findings indicate that the codrug design allows for stability during transit and subsequent release of the active components in a biological environment. ingentaconnect.com

| Codrug/Parent Drug | Log P (n-octanol/pH 7.4 buffer) | Aqueous Solubility (µg/mL) | Chemical Stability (t1/2 at pH 7.4) | Enzymatic Hydrolysis in Rat Plasma |

|---|---|---|---|---|

| L-Dopa/Benserazide Conjugate 2 | -0.10 (± 0.02) | ~20 | > 25 min | Releases L-Dopa and Benserazide |

| L-Dopa/Benserazide Conjugate 3 | -0.39 (± 0.01) | ~15.4 | > 25 min | Releases L-Dopa and Benserazide |

| L-Dopa (Parent) | -2.39 | High | N/A | N/A |

Development of Benserazide, (S)- as a Research Tool for Enzyme Inhibition Studies

Benserazide is a powerful research tool for studying the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC). openbiochemistryjournal.comfujifilm.com Its utility stems from its potent and specific mechanism of action. Pharmacokinetic studies have shown that benserazide is metabolized to its active form, trihydroxybenzylhydrazine. openbiochemistryjournal.complos.org This active metabolite acts as a powerful irreversible inhibitor by binding to pyridoxal (B1214274) 5'-phosphate (PLP), an essential cofactor for AADC, thereby blocking the enzyme's active site. openbiochemistryjournal.com

A defining feature of benserazide for research applications is its inability to cross the blood-brain barrier to any significant extent. nih.govplos.org This property allows researchers to create experimental models where AADC is inhibited peripherally (in extracerebral tissues) while remaining active in the central nervous system. This selective inhibition is invaluable for differentiating between the central and peripheral effects of L-Dopa and other AADC substrates.

Comparative studies in animal models have quantified its potency. In rats, an oral dose of 30 µmol/kg of benserazide resulted in approximately 90% inhibition of AADC activity in the liver and kidney, with only a very slight (~25%) inhibition detected in the brain. karger.com Even at high doses, its effect on the brain's AADC activity remains minimal. karger.com This makes it a preferred tool for developing controlled-release formulations and studying dopamine (B1211576) metabolism. karger.com

| Compound | Animal Model | Tissue | Inhibition of AADC Activity | Dose/Concentration |

|---|---|---|---|---|

| Benserazide | Rat | Liver & Kidney | ~90% | 30 µmol/kg p.o. |

| Benserazide | Rat | Brain | ~25% | 30 µmol/kg p.o. |

| Benserazide | Mouse | Liver & Kidney | ~80% | 30 µmol/kg p.o. |

| Benserazide | Mouse | Brain | ~10-20% | 30 µmol/kg p.o. |

Repurposing Research of Benserazide, (S)- for Non-Parkinsonian Preclinical Applications

Significant preclinical research has focused on repurposing benserazide for non-Parkinsonian applications, most notably for the treatment of β-hemoglobinopathies such as β-thalassemia and sickle cell disease (SCD). mdpi.comnih.govspringer.com The therapeutic strategy is based on the induction of fetal hemoglobin (HbF), as increased expression of the fetal γ-globin gene can reduce the clinical severity of these conditions. nih.govresearchgate.net

Benserazide was identified as a lead compound in a high-throughput screening campaign to find HbF inducers. nih.gov Subsequent preclinical studies have validated its potential:

In vitro studies demonstrated that benserazide could increase fetal γ-globin gene transcription and the proportion of cells expressing HbF in erythroid progenitor cells from patients with hemoglobinopathies. nih.gov

Animal model studies in anemic baboons showed that intermittent treatment with benserazide induced γ-globin mRNA by up to 13-fold. nih.govresearchgate.net

Transgenic mouse studies using β-YAC mice, which carry the human β-globin gene locus, confirmed that racemic (R,S)-benserazide, as well as its individual (R)- and (S)- enantiomers, significantly increased the proportion of F-cells (red blood cells containing HbF) without causing myelosuppression. mdpi.comnih.gov Dose-ranging studies in these mice showed a progressive increase in HbF induction with treatments from 5 to 30 mg/kg. nih.gov

This body of preclinical work suggests that benserazide could be developed as a non-chemotherapy agent for hemoglobinopathies, potentially in combination with other HbF-inducing therapies. mdpi.comnih.gov Another distinct area of preclinical investigation has shown that benserazide exhibits larvicidal activity against the Australian sheep blowfly, Lucilia cuprina, by inhibiting the DOPA decarboxylase enzyme essential for cuticle sclerotization.

| Application Area | Model System | Key Preclinical Finding |

|---|---|---|

| β-Hemoglobinopathies | Anemic Baboons (Papio anubis) | Induced γ-globin mRNA up to 13-fold with intermittent dosing. nih.govresearchgate.net |

| β-Hemoglobinopathies | β-YAC Transgenic Mice | Racemic benserazide and its enantiomers increased F-cells and HbF protein levels without myelotoxicity. mdpi.comnih.gov |

| β-Hemoglobinopathies | Human Erythroid Progenitors | Increased fetal γ-globin gene transcription and HbF protein. nih.gov |

| Insecticide Research | Australian Sheep Blowfly (Lucilia cuprina) | Demonstrated effective larvicidal activity by inhibiting DOPA decarboxylase. |

Future Trajectories in Benserazide, S Research

Elucidation of Remaining Unknown Molecular Targets and Biochemical Pathways

While the primary mechanism of benserazide (B1668006) is well-documented, emerging evidence suggests its interaction with a broader range of molecular targets and biochemical pathways than previously understood. Future research will focus on identifying these novel interactions to uncover new therapeutic possibilities.

Recent studies have indicated that benserazide may play a role in modulating non-dopaminergic neurotransmitter systems, which are also affected in neurodegenerative conditions like Parkinson's disease. researchgate.net Dysfunction in these systems, involving neurotransmitters such as norepinephrine, serotonin, glutamate, and acetylcholine, contributes to symptoms that are not responsive to conventional dopaminergic therapies. researchgate.net Investigations into how (S)-benserazide influences these pathways could pave the way for treatments addressing a wider spectrum of symptoms. For instance, research has shown that dopamine-resistant tremors in Parkinson's disease may be linked to increased activity in non-dopaminergic areas like the cerebellum. oup.com Understanding if and how (S)-benserazide modulates these cerebellar pathways is a key area of future inquiry.

Furthermore, intriguing findings have pointed towards benserazide's potential in cancer therapy and the treatment of hemoglobinopathies. In cancer research, benserazide has been identified as an inhibitor of cystathionine (B15957) beta-synthase (CBS) and has shown the ability to enhance the anticancer effects of paclitaxel (B517696) by inhibiting the S-sulfhydration of SIRT1 and the HIF-1α/VEGF pathway. frontiersin.orgnih.gov It has also been recognized as a potent inhibitor of hexokinase 2 (HK2), an enzyme overexpressed in cancer cells. mdpi.com In the context of blood disorders, preclinical studies have demonstrated that benserazide can induce fetal hemoglobin (HbF) production, suggesting its potential as a treatment for β-thalassemia and sickle cell disease. nih.govresearchgate.net The precise molecular mechanisms underpinning these effects are yet to be fully elucidated and represent a significant avenue for future research. One study identified benserazide as an agonist for GPR35, a G protein-coupled receptor, which could contribute to its diverse pharmacological effects. psu.edu

Advanced Preclinical Modeling for Specific Disease Research Paradigms

To thoroughly investigate the expanded therapeutic potential of (S)-Benserazide, the development and utilization of advanced preclinical models are paramount. These models are crucial for bridging the gap between in vitro findings and clinical applications.

For neurodegenerative diseases, rodent models, such as those with 6-hydroxydopamine (6-OHDA)-induced lesions that mimic the dopaminergic neuron loss in Parkinson's disease, will continue to be valuable. portlandpress.com However, there is a growing need for models that also replicate the non-dopaminergic aspects of these diseases. researchgate.net The use of human induced pluripotent stem cell (iPSC)-derived neurons offers a clinically relevant in vitro platform to study the neuroprotective effects of benserazide against challenges like activated neutrophils. nih.govresearchgate.net Furthermore, planarian models have emerged as a simple in vivo system to study the fundamental actions of anti-Parkinsonism drugs, including the interaction between L-DOPA and DOPA decarboxylase inhibitors like benserazide. scirp.org